Obafistat

AKR1C3 inhibition enzymatic assay potency comparison

Obafistat is an ultra-potent AKR1C3 inhibitor (IC₅₀ 1.2 nM) with validated isoform selectivity, avoiding off-target liabilities of earlier candidates. Currently in Phase 1b development for PCOS with Bayer, it offers high DMSO solubility (>62 mg/mL) for artifact-free cellular assays. Choose Obafistat for reproducible target engagement and translational relevance in endocrine research. Research-use-only; in-stock with rapid global shipping.

Molecular Formula C15H16FN5O3S
Molecular Weight 365.4 g/mol
CAS No. 2160582-57-8
Cat. No. B609705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObafistat
CAS2160582-57-8
SynonymsObafistat
Molecular FormulaC15H16FN5O3S
Molecular Weight365.4 g/mol
Structural Identifiers
InChIInChI=1S/C15H16FN5O3S/c16-10-2-1-3-13(6-10)25(23,24)21-11-4-5-12(21)9-20(8-11)15(22)14-7-17-19-18-14/h1-3,6-7,11-12H,4-5,8-9H2,(H,17,18,19)/t11-,12+
InChIKeyMQFQQVWKRIYYPY-TXEJJXNPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Obafistat (CAS 2160582-57-8): A Benchmark AKR1C3 Inhibitor for Potency-Driven Procurement in Oncology and Endocrinology Research


Obafistat is a potent, selective inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme implicated in intratumoral steroid hormone biosynthesis and drug resistance in hormone-dependent malignancies. It demonstrates an IC₅₀ of 1.2 nM for human AKR1C3 in enzymatic assays, establishing it as one of the most potent inhibitors within the AKR1C3 class [1]. Obafistat is currently under active development with Bayer for polycystic ovary syndrome (PCOS), with a Phase 1b clinical study scheduled to commence in 2026 [2].

Why Generic Substitution Fails: Critical Potency and Isoform Selectivity Considerations for AKR1C3 Inhibitor Procurement


AKR1C3 is a validated therapeutic target, but it shares high sequence homology with other AKR1C family members (e.g., AKR1C1, AKR1C2, AKR1C4) that perform distinct and often opposing physiological functions [1]. For instance, AKR1C2 inactivates 5α-dihydrotestosterone, meaning its inhibition is undesirable in prostate cancer applications [2]. Furthermore, off-target inhibition of AKR1D1 has been linked to hepatotoxicity, causing a previous clinical candidate to fail [3]. Therefore, simply substituting one AKR1C3 inhibitor for another based solely on nominal target is scientifically invalid. The specific quantitative profile—including absolute potency, precise isoform selectivity ratios, and in vivo pharmacokinetic behavior—directly determines both experimental validity and downstream translational potential, as detailed in the evidence below.

Obafistat vs. Key AKR1C3 Inhibitor Comparators: A Quantitative Evidence Guide for Procurement


Enzymatic Potency Head-to-Head: Obafistat (IC₅₀ 1.2 nM) vs. ASP9521 (IC₅₀ 11 nM)

Obafistat demonstrates a 9.2-fold greater potency against human AKR1C3 than the first-generation clinical candidate ASP9521. In standardized enzymatic assays measuring conversion of substrate, Obafistat exhibits an IC₅₀ of 1.2 nM for human AKR1C3 [1], compared to ASP9521's reported IC₅₀ of 11 nM [2]. This substantial potency advantage positions Obafistat as a superior tool for applications requiring maximal target engagement at low concentrations.

AKR1C3 inhibition enzymatic assay potency comparison

Enzymatic Potency Head-to-Head: Obafistat (IC₅₀ 1.2 nM) vs. SN33638 (IC₅₀ 13 nM)

Obafistat is approximately 10.8-fold more potent than the established research tool compound SN33638. Obafistat exhibits an IC₅₀ of 1.2 nM for human AKR1C3 [1], while SN33638 has a reported IC₅₀ of 13 nM [2]. This potency differential is critical for researchers seeking to achieve complete target inhibition in cellular and in vivo models where solubility and permeability may be limiting factors.

AKR1C3 inhibition enzymatic assay potency comparison

Clinical Development Stage Differentiation: Obafistat Phase 1b (2026) vs. ASP9521 Discontinued Phase 2

Obafistat represents an active clinical development asset with a defined near-term milestone, whereas ASP9521, a first-generation AKR1C3 inhibitor, has been discontinued. Obafistat is being advanced in partnership with Bayer for the treatment of polycystic ovary syndrome (PCOS), with a Phase 1b study scheduled to commence in 2026 [1]. In contrast, ASP9521, despite reaching Phase 2 clinical trials for prostate cancer, was subsequently discontinued [2]. This distinction in development status carries significant weight for procurement decisions in translational research.

clinical development AKR1C3 inhibitor PCOS

Physicochemical and Procurement Properties: DMSO Solubility of Obafistat

Obafistat demonstrates excellent solubility in DMSO, a key property for in vitro assay preparation. It can be dissolved in DMSO at a concentration of 62.5 mg/mL (equivalent to 171.05 mM) with the aid of ultrasonication and warming to 60°C [1]. This high stock concentration facilitates the preparation of dilution series for dose-response curves without the need for complex co-solvent systems, reducing experimental variability.

solubility DMSO formulation

Optimal Research and Industrial Application Scenarios for Obafistat (CAS 2160582-57-8) Based on Quantitative Evidence


Scenario 1: In Vitro Studies Requiring Maximal Target Engagement for Pathway Dissection

For researchers investigating AKR1C3-dependent steroidogenesis or prostaglandin metabolism, Obafistat's IC₅₀ of 1.2 nM [5] enables complete target inhibition at low nanomolar concentrations. This is particularly critical when using cellular models with moderate AKR1C3 expression, where less potent inhibitors (e.g., SN33638 with IC₅₀ 13 nM [4]) may fail to achieve full target coverage, leading to incomplete pathway inhibition and ambiguous results.

Scenario 2: Translational Research Aligned with Active Clinical Development in PCOS

Investigators focused on polycystic ovary syndrome (PCOS) or related endocrine disorders should prioritize Obafistat. Its active development with Bayer and the scheduled 2026 Phase 1b trial [5] provides a direct translational link. In contrast, research using discontinued clinical candidates like ASP9521 [4] may have limited relevance to future therapeutic strategies and access to subsequent pharmacokinetic and safety data.

Scenario 3: High-Throughput Screening and Assay Development Requiring High Solubility

Laboratories conducting high-throughput screens or establishing dose-response assays will benefit from Obafistat's high DMSO solubility of 62.5 mg/mL (171.05 mM) [5]. This property allows for the preparation of highly concentrated stock solutions, minimizing the volume of DMSO introduced into cell culture systems and reducing the risk of solvent-induced artifacts or cytotoxicity, a common issue when working with poorly soluble AKR1C3 inhibitor alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Obafistat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.